

# Application Notes and Protocols for Absolute Quantification of m1G in RNA Samples

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## Compound of Interest

Compound Name: 1-Methylguanosine-d3

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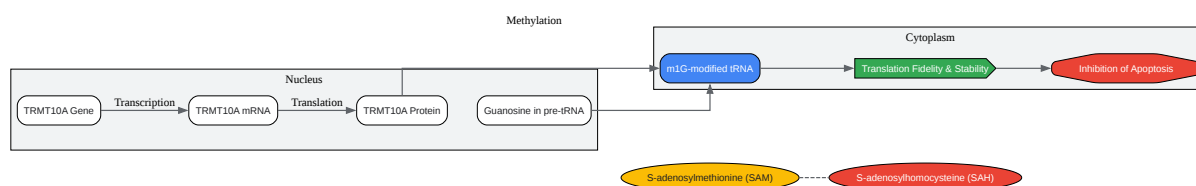
## Introduction

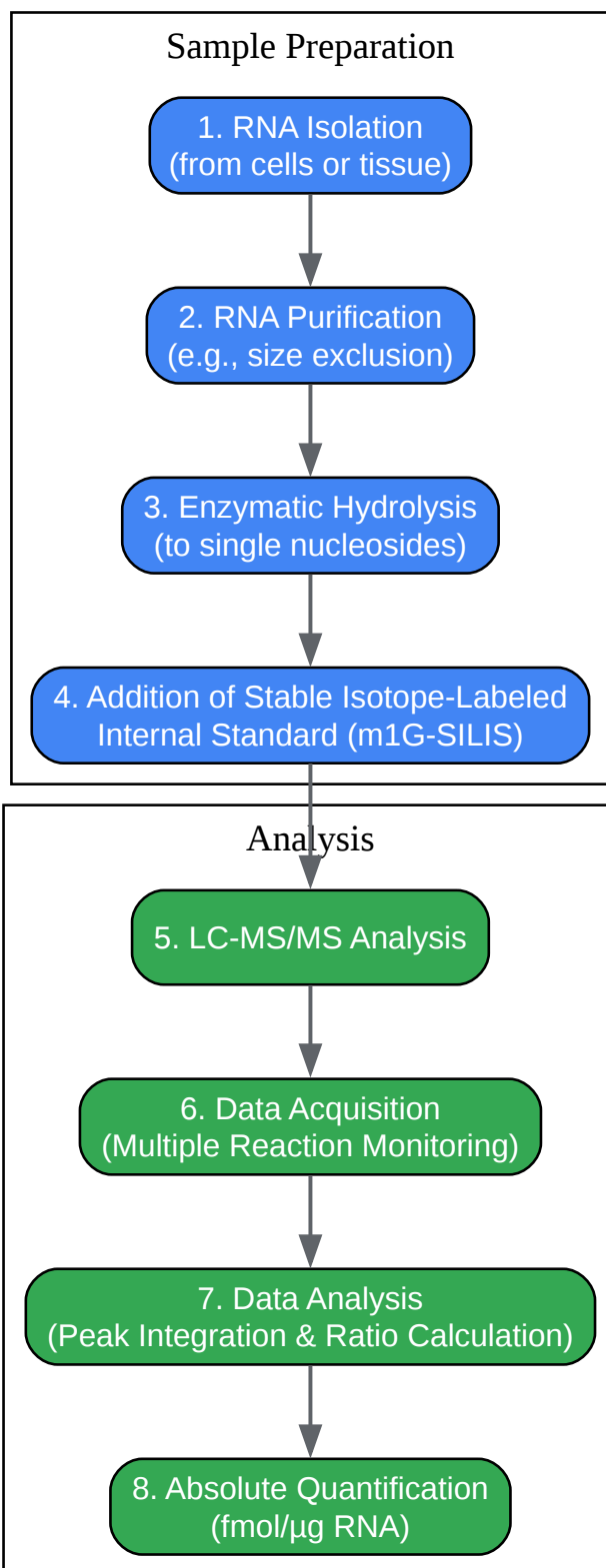
N1-methylguanosine (m1G) is a post-transcriptional RNA modification found in various RNA species, including transfer RNA (tRNA) and ribosomal RNA (rRNA). This modification plays a crucial role in maintaining the structural integrity of RNA, ensuring fidelity in translation, and is implicated in various cellular processes and disease states such as cancer and mitochondrial disorders.[1][2] Accurate and absolute quantification of m1G is therefore essential for understanding its biological functions and for the development of novel therapeutic strategies.

This document provides a detailed protocol for the absolute quantification of m1G in RNA samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is considered the gold standard for the analysis of RNA modifications.[3][4] The protocol includes steps for RNA isolation, enzymatic hydrolysis, and the use of stable isotope-labeled internal standards for precise quantification.

## Signaling Pathway Involving m1G Modification

The methylation of guanosine at the N1 position is a critical modification that influences tRNA stability and function. The TRMT10 family of enzymes is responsible for catalyzing this modification at position 9 of tRNAs.[5] Dysregulation of m1G levels has been linked to various diseases. For instance, the TRMT10A enzyme's role in m1G formation is implicated in preventing the early onset of diabetes by inhibiting apoptosis.





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## References

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